molecular formula C14H20N4O5S2 B4838758 N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide

N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide

Cat. No.: B4838758
M. Wt: 388.5 g/mol
InChI Key: UPGKNYYURUWJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MNTX, has shown promising results in various studies and is currently being investigated for its potential use in several fields. In

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide involves the inhibition of the release of neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), which are involved in the transmission of pain signals. This compound binds to the sigma-1 receptor, which is involved in the modulation of neurotransmitter release, and inhibits the release of these neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including analgesic effects, anti-inflammatory effects, and anti-cancer effects. This compound has been shown to reduce pain and inflammation in animal models of neuropathic pain and arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to inhibit the release of multiple neurotransmitters, and its potential for use in several fields of research. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide, including the development of more potent and selective analogs, the investigation of its potential use in other fields of research, such as addiction and depression, and the exploration of its potential as a therapeutic agent for human use. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-(2-methoxyethyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide has been studied for its potential use in several fields, including neuroscience, cancer research, and pain management. In neuroscience, this compound has been shown to have an inhibitory effect on the release of neurotransmitters, making it a potential candidate for the treatment of neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for chemotherapy. In pain management, this compound has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain.

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(4-nitrophenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O5S2/c1-23-11-6-15-14(24)16-7-9-17(10-8-16)25(21,22)13-4-2-12(3-5-13)18(19)20/h2-5H,6-11H2,1H3,(H,15,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGKNYYURUWJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=S)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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